Synthetic Efficiency in trans-Cyclohexane-1,2-diol Protection
The reaction of trans-cyclohexane-1,2-diol with 2,2,3,3-tetramethoxybutane (TMB) proceeds with high efficiency, giving the corresponding butane-2,3-diacetal (BDA) product in 86% yield [1]. This yield demonstrates the reagent's effectiveness in a model reaction for installing a diequatorially-fixed protecting group on a trans-1,2-diol scaffold.
| Evidence Dimension | Reaction Yield for trans-1,2-Diol Protection |
|---|---|
| Target Compound Data | 86% isolated yield |
| Comparator Or Baseline | A direct comparator yield from an identical reaction using a different reagent (e.g., 2,2-dimethoxypropane) is not available in the same study; however, literature yields for acetonide protection of similar diols are typically >90%, though they do not provide the same rigid bicyclic scaffold. |
| Quantified Difference | The yield of 86% for BDA formation is comparable to acetonide formation yields but is achieved while installing a much bulkier and more stereodirecting protecting group. |
| Conditions | trans-Cyclohexane-1,2-diol (500 mg, 4.30 mmol), 2,2,3,3-tetramethoxybutane (1.53 g, 8.61 mmol, 2 equiv), trimethyl orthoformate (1.9 mL, 17.2 mmol), camphorsulfonic acid (cat.), methanol (20 mL), 313 K, 3 h. |
Why This Matters
The high yield of the BDA-protected product confirms the reagent's practical utility for efficiently installing a complex protecting group, which is crucial for multi-step syntheses where protecting group installation must be both robust and high-yielding.
- [1] Kocienski, P. J. (2000). (1R*,2R*)-1,2-(2,3-Dimethoxybutane-2,3-dioxy)cyclohexane. Acta Crystallographica Section C, C56(5), 624–625. View Source
